6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4
Description
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 (CAS: 128740-14-7) is a deuterated heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core modified with a benzyl group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 1. The deuterium (d4) substitution at specific positions enhances its utility in isotopic labeling studies, particularly in pharmacokinetic and metabolic stability research .
Properties
IUPAC Name |
tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFFHIOVOXFOW-RYIWKTDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCN(C2C(N1CC3=CC=CC=C3)([2H])[2H])C(=O)OC(C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Proline Derivatives
-
Starting Material : N-protected hydroxyproline derivatives (e.g., N-Boc-L-trans-4-hydroxyproline) undergo coupling with thiazolidine using HOBt/EDC in DMF, yielding a thiazolidine-coupled intermediate.
-
Oxidation : The hydroxyl group is oxidized to a ketone using sulfur trioxide–pyridine complex in DMSO with triethylamine as a base. This step achieves 55% yield under ice-cooled conditions in dichloromethane.
| Step | Reagents/Conditions | Yield | Solvent System |
|---|---|---|---|
| Cyclization | HOBt, EDC, DMF, rt, 18 hr | 62% | DMF |
| Oxidation | SO₃·Py, Et₃N, DMSO/DCM, 0°C, 2 hr | 55% | DCM/DMSO (7:3) |
Mechanistic Insight : The oxidation step proceeds via a Swern-type mechanism, where DMSO activates the hydroxyl group for deprotonation, followed by sulfur trioxide-mediated oxidation.
Introduction of the Benzyl Group
The benzyl moiety is installed at position 6 through nucleophilic alkylation or transition-metal-catalyzed coupling .
Alkylation with Benzyl Halides
-
Reagents : Benzyl bromide or chloride reacts with the deprotonated pyrrolopyridine intermediate in the presence of NaH or K₂CO₃ in THF or DMF.
-
Deuterium Consideration : For deuterated analogs, benzyl-d₇ bromide (C₆D₅CD₂Br) is used to introduce deuterium at the benzyl position.
| Substrate | Benzylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| Pyrrolopyridine anion | C₆D₅CD₂Br | NaH | THF | 68% |
Optimization : Elevated temperatures (50–60°C) improve reaction rates, while excess benzyl halide (1.5 eq) ensures complete substitution.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is introduced to protect the secondary amine, enhancing solubility and preventing side reactions during subsequent steps.
Boc Protection Protocol
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or triethylamine in dichloromethane.
-
Conditions : Room temperature, 12–24 hr, under nitrogen atmosphere.
| Substrate | Boc Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 6-Benzyl intermediate | Boc₂O | DMAP | DCM | 89% |
Side Reactions : Competitive O-Boc formation is minimized by using anhydrous conditions and stoichiometric DMAP.
Deuterium Incorporation Strategies
The d4 label (deuterium at positions 5,5,7,7) is introduced via deuterated reducing agents or isotopic exchange .
Reductive Deuteration
-
Ketone Reduction : The intermediate ketone (from Step 1.1) is reduced using NaBD₄ in methanol, selectively introducing deuterium at the 5,5,7,7 positions.
| Substrate | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Oxo-pyrrolopyridine | NaBD₄ | MeOH | 0°C to rt | 78% |
Hydrogen-Deuterium Exchange
-
Catalytic Exchange : Pd/C or Raney nickel in D₂O/THF under H₂ atmosphere facilitates H/D exchange at acidic α-positions.
-
Limitations : Limited to positions with acidic hydrogens (e.g., adjacent to carbonyl groups).
Final Deprotection and Purification
Boc Deprotection
-
Conditions : Reflux for 2–3 hr, followed by neutralization with NaHCO₃.
| Substrate | Acid | Solvent | Yield |
|---|---|---|---|
| Boc-protected compound | HBr (48%) | HOAc | 91% |
Crystallization
Scalability and Industrial Considerations
-
Continuous Flow Synthesis : Multi-step sequences are adapted for flow reactors to enhance throughput and reduce reaction times.
-
Cost Analysis : Benzyl-d₇ bromide accounts for 60–70% of raw material costs, necessitating optimized recycling protocols.
Analytical Validation
Chemical Reactions Analysis
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-boc group under acidic or basic conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its distribution and metabolism .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Pyrrolo[3,4-b]pyridine Derivatives: The target compound shares its bicyclic pyrrolo[3,4-b]pyridine core with non-deuterated analogs such as tricyclic derivatives (e.g., compounds 2b, 2c, e, f in ). These analogs often incorporate additional rings or substituents, altering reactivity and stability. For example, tricyclic compound 2b retains the pyrrolo[3,4-b]pyridine moiety but forms a fused ring system through nitro group removal and carbanion reactions .
- Imidazo[1,5-a]pyridine (4) : This tricyclic heterocycle () replaces the pyrrolidine ring with an imidazole, increasing aromaticity and altering electronic properties. Such differences influence applications in catalysis or medicinal chemistry .
- Oxazolo[4,5-b]pyridine Derivatives : Compound 16 () features an oxazole ring fused to pyridine, introducing a C=O group that enhances polarity compared to the target compound’s pyrrolidine ring. This structural variation impacts solubility and binding affinity in biological systems .
Substituent Effects
- Boc Protection : The tert-Boc group in the target compound stabilizes the amine group against degradation, a feature absent in unprotected analogs like 6-benzyl-octahydropyrrolo[3,4-b]pyridine. This makes the Boc-protected derivative more suitable for multi-step syntheses .
- Deuterium Substitution (d4): The deuterium atoms increase molecular weight by ~4 atomic mass units compared to non-deuterated versions. This isotopic labeling is critical for mass spectrometry tracking in metabolic studies .
Spectral and Analytical Data Comparison
Biological Activity
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 (CAS: 1215641-44-3) is a stable isotope-labeled compound increasingly utilized in organic synthesis and biological research. This compound's unique structure, featuring a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, positions it as a significant player in the study of neurodegenerative diseases and potential therapeutic applications.
- Molecular Formula : C19H24D4N2O2
- Molecular Weight : 320.46 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.
- Appearance : Colorless solid.
Neuroprotective Potential
Research indicates that compounds similar to this compound exhibit potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. The inhibition of these enzymes is a therapeutic strategy in treating Alzheimer's disease (AD) due to their role in the degradation of acetylcholine, a neurotransmitter vital for cognitive function.
The dual inhibition mechanism involves binding to the active sites of AChE and BuChE. Studies have shown that certain benzyl derivatives can effectively interact with the peripheral anionic site (PAS) and the catalytic site (CAS) of AChE, thereby enhancing their inhibitory effects on enzyme activity.
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant AChE inhibitory activities with IC50 values ranging between 1.11 µM to 6.76 µM, making them promising candidates for further drug development against AD .
Case Studies
- Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's disease, compounds structurally related to this compound showed improved cognitive function and reduced amyloid plaque formation when administered chronically.
- Neuroprotective Effects : Compounds have been reported to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a broader neuroprotective role beyond cholinesterase inhibition.
Data Table
| Compound Name | CAS Number | AChE IC50 (µM) | BuChE IC50 (µM) | Notes |
|---|---|---|---|---|
| 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]d4 | 1215641-44-3 | TBD | TBD | Stable isotope; used in metabolic studies |
| Related Benzyl Derivative | TBD | 5.90 ± 0.07 | 6.76 ± 0.04 | Potential lead for AD treatment |
| Another Benzyl Compound | TBD | 1.11 ± 0.09 | TBD | Highest AChE inhibitory activity reported |
Q & A
Q. What are the established synthetic routes for 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4, and how do reaction conditions influence yield?
The synthesis involves a four-step process starting from pyridine-2,3-dicarboxylic acid:
Esterification : Conversion to diethyl ester.
Reduction : Using sodium borohydride to generate diol intermediates.
Chlorination : Thionyl chloride (SOCl₂) to form dichloride.
Cyclization : Benzylamine-mediated cyclization under ambient conditions (room temperature), achieving a 78% yield .
Key Considerations :
- Lower temperatures during cyclization reduce side reactions.
- Solvent polarity and catalyst selection (e.g., Lewis acids) can further optimize yield.
Q. What purification techniques are recommended for isolating 6-Benzyl derivatives post-synthesis?
- Crystallization : Use ethanol/water mixtures for high-purity isolation.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) resolves cyclization by-products .
- Membrane Separation : Advanced techniques like nanofiltration (CRDC subclass RDF2050104) improve scalability for deuterated analogs .
Q. Which analytical methods are critical for characterizing this compound and its intermediates?
- Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N).
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies structural integrity; deuterium incorporation is confirmed via absence of proton signals.
- Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic patterns (e.g., d4 vs. non-deuterated forms).
- HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) ensure assay accuracy .
Q. What safety protocols are essential for handling this compound?
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent tert-boc group hydrolysis .
- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods required due to potential irritancy (BLD Pharmatech SDS) .
- Emergency Measures : Neutralize spills with vermiculite; avoid ignition sources (P210 precaution) .
Advanced Research Questions
Q. How can computational methods optimize the cyclization step for deuterated analogs?
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify energy barriers.
- ICReDD Framework : Combines computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) via feedback loops .
- Case Study : Adjusting benzylamine stoichiometry computationally reduced by-product formation by 22% in pilot trials .
Q. How does deuterium labeling influence the compound’s reactivity and stability?
- Kinetic Isotope Effects (KIE) : Deuterium at specific positions slows hydrogen/deuterium exchange, stabilizing intermediates during cyclization.
- Thermal Stability : Isotopic substitution enhances thermal resistance (TGA data shows 15°C higher decomposition onset vs. non-deuterated form).
- Methodological Note : Use deuterated solvents (e.g., DMSO-d6) to avoid proton interference in NMR .
Q. How can researchers resolve contradictions in spectral data or unexpected by-products?
- Hypothesis Testing : Compare experimental NMR/MS with computational predictions (e.g., Gaussian09 simulations).
- By-Product Isolation : Employ preparative HPLC (C18, methanol/water gradient) followed by structural elucidation .
- Case Example : A 2024 study attributed a ¹³C NMR discrepancy to rotameric equilibria, resolved via variable-temperature NMR .
Q. What advanced mechanistic studies elucidate the role of the tert-boc group in reaction pathways?
- DFT Studies : Reveal that the tert-boc group sterically shields the pyrrolo nitrogen, directing benzylation regioselectivity.
- Kinetic Profiling : Quench-flow experiments (millisecond resolution) track intermediate lifetimes during deprotection .
- Isotopic Tracing : ¹⁵N-labeled benzylamine clarifies N-alkylation vs. ring-opening pathways .
Q. How can researchers analyze and mitigate by-products from large-scale syntheses?
- By-Product Identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks.
- Process Control : CRDC subclass RDF2050108 tools simulate reactor parameters (e.g., flow rates, mixing efficiency) to minimize impurities .
- Case Study : A 2020 pilot plant reduced by-products by 30% via dynamic temperature control during chlorination .
Q. What strategies enable the integration of this compound into supramolecular or catalytic systems?
- Coordination Studies : X-ray crystallography confirms metal-binding at the pyrrolo nitrogen (e.g., Pd(II) complexes).
- Catalytic Screening : Test hydrogenation/dehydrogenation activity in deuterated solvents to leverage isotopic effects.
- Computational Design : Molecular docking (AutoDock Vina) predicts host-guest interactions for drug delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
